DL-Arginine

Description

DL-Arginine has been reported in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

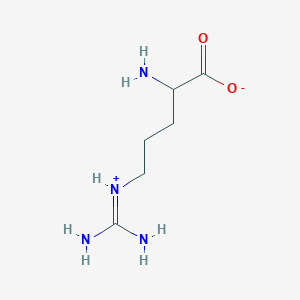

2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKSFYDXXFIFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022618 | |

| Record name | DL-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7200-25-1, 1119-34-2, 74-79-3 | |

| Record name | (±)-Arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7200-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007200251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Detoxargin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | arginine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arginine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL26NTK3EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Physical Properties of DL-Arginine

This compound, a racemic mixture of the D- and L-enantiomers of the amino acid arginine, serves as a crucial component in various biological and pharmaceutical applications. Unlike the proteinogenic L-arginine, the DL-form is primarily utilized in chemical synthesis and as a precursor in various industrial processes.[1][2] This guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for their determination, and visualizations of relevant biochemical pathways and analytical workflows.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. As a racemic mixture, its optical activity is null, distinguishing it from its individual enantiomers.

General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₆H₁₄N₄O₂ | [3][4][5] |

| Molar Mass | 174.20 g/mol | [3][4][5] |

| Appearance | White orthorhombic (dihydrate) crystals or white crystalline powder | [1][4] |

| Odor | Odorless | [4] |

| Melting Point | ~230-244 °C (with decomposition) | [1][3][6] |

| Density | 1.29 g/cm³ | [7] |

| Optical Rotation | 0° (racemic mixture) | N/A |

Solubility

This compound exhibits varied solubility depending on the solvent system. Its polar nature, owing to the amino, carboxyl, and guanidinium groups, dictates its high solubility in aqueous solutions.[8]

| Solvent | Solubility | References |

| Water | 15 g/100 mL (at 21 °C); ≥150 mg/mL | [1][2] |

| Ethanol | Slightly soluble | [1][4] |

| Ethyl Ether | Insoluble | [4] |

| DMSO | Insoluble | [9] |

A comprehensive study ranked its solubility in various mono-solvents as: water > methanol > ethyl acetate > ethanol > n-hexane > 2-butanone > isopropanol > 2-butanol > dichloromethane (DCM) > dimethylformamide (DMF) > 1,4-dioxane > acetonitrile.[10]

Acidity and Basicity

The pKa values determine the charge state of arginine's functional groups at different pH levels. The guanidinium group's high pKa ensures it remains protonated and positively charged under most physiological conditions.

| Functional Group | pKa Value | References |

| α-carboxylic acid | 1.82 - 2.18 | [4][11] |

| α-amino group | 8.99 - 9.09 | [4][11] |

| Guanidinium group | 12.48 - 13.8 | [4][11][12] |

Note: A rigorous study using potentiometry and NMR spectroscopy determined the pKa of the guanidinium group to be 13.8 ± 0.1, which is higher than values cited in many textbooks.[12][13]

Spectroscopic Data

Spectroscopic data provides the structural fingerprint of the molecule.

| Spectrum Type | Solvent | Chemical Shifts (ppm) or Wavenumber (cm⁻¹) | References |

| ¹H NMR | D₂O | 3.76 (α-CH), 3.24 (δ-CH₂), 1.91 (β-CH₂), 1.68 (γ-CH₂) | [14][15] |

| ¹³C NMR | D₂O | 175.38 (C=O), 157.85 (C-guanidinium), 55.45 (α-C), 41.64 (δ-C), 28.77 (β-C), 25.03 (γ-C) | [5] |

| IR | Solid | Key peaks: ~3300-3400 (N-H stretching), ~2850-2950 (C-H stretching), ~1680 (C=O stretching), ~1550 (N-H bending) | [16][17] |

Stability and Storage

This compound requires specific storage conditions to prevent degradation.

| Factor | Remarks | References |

| Air Sensitivity | Compound is air sensitive. | [1][3] |

| Hygroscopicity | Aqueous solutions are strongly alkaline and can absorb CO₂ from the air. | [1] |

| Storage Conditions | Store in a dry, cool place (e.g., 4°C), protected from light and humidity. | [18] |

| pH Stability | More stable in a slightly acidic to neutral pH range (approx. 5-7). | [18] |

Key Biochemical Pathways

Arginine is a central node in nitrogen metabolism. The L-enantiomer is the active form in these pathways.

Urea Cycle

In the liver, arginine is the immediate precursor to urea. The enzyme arginase hydrolyzes arginine to produce urea, for nitrogen waste excretion, and ornithine, which continues in the cycle.[19]

Nitric Oxide (NO) Synthesis

L-Arginine is the sole substrate for nitric oxide synthases (NOS), which produce NO, a critical signaling molecule in vasodilation, neurotransmission, and immune response. This process also yields citrulline, which can be recycled back to arginine.[4]

Experimental Protocols

Accurate determination of this compound's properties relies on standardized analytical methods.

Quantitative Analysis by RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a precise method for quantifying this compound.[20]

Methodology:

-

Mobile Phase Preparation: A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer at pH 3.5 with an ion-pairing agent like octane sulfonic acid) and an organic modifier like acetonitrile.[20]

-

Standard Preparation: A stock solution of this compound working standard is prepared by accurately weighing the compound and dissolving it in the mobile phase buffer to a known concentration (e.g., 1.5 mg/mL).[20]

-

Sample Preparation: The sample containing this compound is accurately weighed, dissolved in the buffer, sonicated to ensure complete dissolution, and diluted to fall within the linear range of the standard curve.[20]

-

Chromatographic Conditions:

-

Analysis: The standard is injected multiple times to establish system suitability, followed by the sample injections. The peak area of this compound is used to calculate its concentration based on the standard curve.

Crystal Structure Determination by PXRD

Powder X-ray Diffraction (PXRD) combined with computational methods is used to elucidate the crystal structure of polycrystalline materials like this compound.[7][21]

Methodology:

-

Sample Preparation: The crystalline powder of this compound is gently packed into a sample holder to ensure a flat surface and random orientation of crystallites.

-

Data Collection: A PXRD pattern is collected using a diffractometer with a specific X-ray source (e.g., Cu Kα radiation). The sample is scanned over a range of 2θ angles.

-

Structure Solution: The collected diffraction pattern is indexed to determine the unit cell parameters and space group. Structure solution can be performed using direct methods or global optimization algorithms.[7]

-

Rietveld Refinement: The entire calculated diffraction pattern is fitted to the experimental data to refine atomic positions, lattice parameters, and other structural details until the difference between the observed and calculated patterns is minimized.[7]

-

Computational Validation: Periodic Density Functional Theory (DFT-D) calculations can be used to independently optimize the crystal structure and validate the experimentally derived model.[7][21]

pKa Determination by Potentiometry

Potentiometric titration is a classic and reliable method for determining the acid dissociation constants (pKa) of ionizable groups.[12]

Methodology:

-

Sample Preparation: A solution of this compound of known concentration (e.g., 500 mM) is prepared in deionized, CO₂-free water.[12]

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode and a burette containing a strong base (e.g., 0.1 M NaOH) are used. The solution is stirred continuously under an inert atmosphere (e.g., argon) to prevent CO₂ absorption.

-

Titration: The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the system to equilibrate. The titration continues until all ionizable protons have been titrated (e.g., past pH 13).

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points. For overlapping pKa values, the data can be fitted to a multi-site binding isotherm to deconvolve the individual constants.[12]

References

- 1. Best this compound Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 2. glpbio.com [glpbio.com]

- 3. Buy this compound | 7200-25-1 [smolecule.com]

- 4. Arginine - Wikipedia [en.wikipedia.org]

- 5. This compound | C6H14N4O2 | CID 232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thermo Scientific Chemicals this compound, 98% | Fisher Scientific [fishersci.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Amino Acids [vanderbilt.edu]

- 12. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. This compound | C6H14N4O2 | CID 232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. bmse000711 L-Arginine at BMRB [bmrb.io]

- 16. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. How to quickly solve the stability defects of natural L - arginine? [plantextractwholesale.com]

- 19. Amino Acids - Arginine R (Arg) [biology.arizona.edu]

- 20. ijirt.org [ijirt.org]

- 21. pubs.acs.org [pubs.acs.org]

The Mechanism of Action of DL-Arginine in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine is a conditionally essential amino acid that serves as a critical node in a remarkable array of cellular metabolic and signaling pathways.[1] While typically synthesized by the body, conditions of high metabolic demand or stress can render it essential.[2] The designation "DL-Arginine" refers to a racemic mixture of its two stereoisomers: L-Arginine and D-Arginine. The vast majority of biological effects are attributed to L-Arginine, which is the isomer utilized by enzymes for the synthesis of key bioactive molecules, including nitric oxide (NO), polyamines, creatine, and proline. D-Arginine is largely considered biologically inert in most mammalian systems and does not serve as a substrate for the key enzymes that metabolize the L-isomer.[3]

This technical guide will provide an in-depth exploration of the mechanisms of action of L-Arginine in cellular models. We will dissect its role in pivotal signaling cascades, its impact on fundamental cellular processes such as proliferation and apoptosis, and its emerging therapeutic application in oncology through targeted nutrient deprivation.

A central theme in arginine metabolism is its differential role in normal versus cancerous cells. Many malignancies exhibit a metabolic defect, primarily the silencing of argininosuccinate synthetase (ASS1), an enzyme essential for de novo arginine synthesis.[1] This renders them auxotrophic for arginine, creating a vulnerability that can be exploited by arginine-depleting enzymes, a promising strategy in cancer therapy.[1]

Core Metabolic & Signaling Pathways

L-Arginine stands at the crossroads of several essential biochemical pathways. Its metabolism is primarily governed by two key enzymes: Nitric Oxide Synthase (NOS) and Arginase. The balance between these pathways dictates profound cellular outcomes.

Nitric Oxide (NO) Synthesis Pathway

L-Arginine is the sole physiological substrate for the family of Nitric Oxide Synthase (NOS) enzymes (eNOS, nNOS, iNOS), which catalyze its conversion to NO and L-Citrulline. NO is a pleiotropic signaling molecule with a vast range of effects, including vasodilation, neurotransmission, and immune modulation. In cellular models, the L-Arginine-NO axis is a key regulator of apoptosis and cell survival, often exerting anti-apoptotic effects.[4]

Arginase and Polyamine Synthesis Pathway

The arginase pathway competes with NOS for their common substrate, L-Arginine. Arginase converts L-Arginine into L-Ornithine and urea. L-Ornithine is a direct precursor for the synthesis of polyamines (putrescine, spermidine, and spermine), which are small, positively charged molecules essential for cell proliferation, DNA stabilization, and gene expression. In many cancer cells, this pathway is upregulated to fuel rapid growth.[5]

mTOR Signaling Pathway Activation

L-Arginine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a master regulator of cell growth, anabolism, and protein synthesis.[6] Arginine sensing and subsequent mTORC1 activation are crucial for cells to align their growth with nutrient availability. This pathway is frequently hyperactivated in cancer. Studies show that increasing extracellular arginine concentration activates mTOR, leading to the phosphorylation of its downstream effectors, p70S6K and 4E-BP1, thereby promoting protein synthesis.[6][7]

Cellular Effects of Arginine Modulation

The concentration of L-Arginine in the cellular microenvironment has profound effects on cell fate, including viability, apoptosis, and proliferation.

Regulation of Cell Viability and Apoptosis

L-Arginine supplementation generally promotes cell survival and inhibits apoptosis. In human endometrial cells, physiological (200 µmol/L) and supra-physiological (800 µmol/L) concentrations of L-Arginine increased cell proliferation and decreased the proportion of apoptotic cells.[8] This anti-apoptotic effect is often mediated by the NO pathway and involves the phosphorylation of pro-apoptotic proteins like BAD, rendering them inactive.[8] In ovine intestinal epithelial cells, 300 µM L-Arginine decreased the apoptotic cell percentage by over 50% and reduced the expression of the pro-apoptotic protein FAS.[9]

Conversely, arginine deprivation is a potent inducer of apoptosis, particularly in arginine-auxotrophic cancer cells.[1] This strategy forces a metabolic crisis that normal cells can withstand by entering a quiescent state, but which drives malignant cells toward programmed cell death.[1] Treatment of susceptible cancer cell lines with arginine-degrading enzymes like arginase leads to a significant increase in the activation of caspase-3, a key executioner of apoptosis.[10]

Arginine Deprivation in Cancer Models

The dependence of many tumors on external arginine due to ASS1 deficiency forms the basis of arginine deprivation therapy. Enzymes like pegylated Arginine Deiminase (ADI-PEG20), which converts arginine to citrulline, and Arginase, are used to deplete systemic arginine levels.[1] In ASS1-deficient cells, this leads to the inhibition of mTOR signaling, cell cycle arrest, and ultimately, caspase-dependent or independent apoptosis.[11]

Quantitative Data Summary

The cellular response to L-Arginine is highly dependent on its concentration, the cell type, and the metabolic state of the cell. The following tables summarize quantitative data from various cellular studies.

Table 1: Effects of L-Arginine Supplementation on Cellular Models

| Cell Line | L-Arginine Conc. | Observation | Effect Magnitude | Reference |

| C2C12 Myotubes | 1 mM | Increased protein synthesis | +70% | [7] |

| C2C12 Myotubes | 1 mM | Increased p-mTOR (Thr2446) | +70% | [7] |

| C2C12 Myotubes | 1 mM | Increased p-p70S6K (Thr389) | +40% | [7] |

| Brown Adipocyte Precursor Cells | 200 µmol/L | Increased p-mTOR, p-p70S6K, p-4EBP1 | Significant (P < 0.05) | [6] |

| Human Endometrial RL95-2 | 200-800 µmol/L | Increased cell proliferation | Dose-dependent | [12] |

| Human Endometrial RL95-2 | 200-800 µmol/L | Reduced apoptosis (TUNEL) | Significant | [8] |

| Ovine Intestinal Epithelial Cells | 300 µM | Decreased apoptotic cell percentage | -57.2% | [9] |

| Human Dental Pulp Stem Cells | 400 µmol/L | Increased cell viability | 88.2% viability | [13] |

| Vero 76 Cells | 215-860 mM | Increased cell proliferation | Up to +180% | [14] |

| Huh7 (Hepatocellular Carcinoma) | 5-10 mM | Reduced cell viability | Dose-dependent | [15] |

Table 2: Effects of Arginine Deprivation on Cellular Models

| Cell Line | Deprivation Method | Observation | Effect Magnitude / IC50 | Reference |

| HCT116 (Colorectal) | Arginine Decarboxylase (ADC) | Growth Inhibition | IC50: 12.2 µg/mL | [16] |

| LoVo (Colorectal) | Arginine Decarboxylase (ADC) | Growth Inhibition | IC50: 38.1 µg/mL | [16] |

| Caki-1 (Renal) | Arginine Deiminase (ADI) | Growth Inhibition | IC50: 10.31 µg/mL | [16] |

| K-562 (Leukemia) | Arginine Deiminase (ADI) | Growth Inhibition | IC50: 16.08 µg/mL | [16] |

| Mel1220 (Melanoma) | ADI-PEG20 (0.05 µg/ml) + U0126 (5 µM) | Apoptosis (Caspase activity) | 26% of cells positive | [11] |

| Hep 3B (Hepatocellular) | Bioengineered Arginase | Increased Caspase-3 | >4-fold increase | [10] |

| Panc-1 (Pancreatic) | Bioengineered Arginase | Increased Caspase-3 | 3 to 4-fold increase | [10] |

| Jurkat (T-lymphocyte) | L-Arg free media + Autophagy inhibitors | Apoptosis | >40% after 72h | |

| Leishmania donovani | L-Arg free media | Reduced cell viability | ~2.8-fold reduction at 120h |

Key Experimental Protocols

Nitric Oxide Measurement (Griess Assay)

This protocol measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions like cell culture media.

Workflow:

Methodology:

-

Cell Culture: Plate cells (e.g., 5 x 10⁴ cells/well in a 96-well plate) and treat as required for the experiment. Ensure the culture medium does not contain high levels of nitrate. Phenol red does not typically interfere.

-

Sample Collection: After incubation (e.g., 24 hours), carefully collect 50-150 µL of cell culture supernatant from each well and transfer to a new 96-well plate.

-

Standard Curve: Prepare a standard curve using sodium nitrite (NaNO₂) at concentrations from 0 to 100 µM in the same culture medium used for the cells.

-

Griess Reaction: Prepare the Griess Reagent by mixing equal volumes of Component A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Component B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Add 50-150 µL of the Griess Reagent to each sample and standard well.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A magenta color will develop in the presence of nitrite.

-

Measurement: Read the absorbance at a wavelength between 520 and 550 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve and determine the nitrite concentration in the samples.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Workflow:

Methodology:

-

Cell Preparation: Induce apoptosis using the desired experimental conditions. Harvest both adherent and floating cells.

-

Washing: Wash 1-5 x 10⁵ cells once with cold 1X PBS. Centrifuge (e.g., 300 x g for 5 minutes) and discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer (typically containing 10 mM HEPES, 140 mM NaCl, and 2.5 mM CaCl₂).

-

Staining: Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC) and 1-2 µL of Propidium Iodide (PI) working solution (e.g., 100 µg/mL). Gently vortex.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution & Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube. Analyze by flow cytometry as soon as possible.

-

Interpretation:

-

Annexin V (-) / PI (-): Viable cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

-

Western Blotting for Phosphorylated Proteins (e.g., p-Akt)

This protocol is for detecting changes in protein phosphorylation, a key indicator of signaling pathway activation.

Methodology:

-

Sample Preparation: After treatment, immediately place cells on ice. Lyse cells in a lysis buffer (e.g., RIPA buffer) supplemented with a freshly made cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer to prevent non-specific antibody binding. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is preferred over milk, as milk contains phosphoproteins that can increase background.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated target (e.g., anti-phospho-Akt Ser473) diluted in 5% BSA/TBST. This is typically done overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each in TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total (non-phosphorylated) protein (e.g., anti-total-Akt) to normalize the data and confirm equal loading.

Conclusion

The mechanism of action of this compound in cellular models is dictated by the multifaceted roles of its biologically active L-isomer. As a substrate for both nitric oxide and polyamine synthesis, it sits at a crucial metabolic branchpoint that controls cell proliferation, survival, and function. Its ability to directly activate the mTOR signaling cascade further cements its role as a key regulator of cellular growth and anabolism. The profound dependence of certain cancer cells on external arginine has opened a promising therapeutic window, with arginine deprivation strategies showing significant efficacy in preclinical and clinical studies. Understanding these intricate mechanisms is paramount for researchers and drug development professionals seeking to modulate cellular behavior for therapeutic benefit, from regenerative medicine to oncology.

References

- 1. Arginine dependence of tumor cells: targeting a chink in cancer’s armor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. L-arginine inhibits apoptosis via a NO-dependent mechanism in Nb2 lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Arginine promotes protein synthesis and cell growth in brown adipocyte precursor cells via the mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Arginine enhances cell proliferation and reduces apoptosis in human endometrial RL95-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. l-Arginine Inhibits Apoptosis of Ovine Intestinal Epithelial Cells through the l-Arginine-Nitric Oxide Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BIOENGINEERED ARGINASE I INCREASES CASPASE-3 EXPRESSION OF HEPATOCELULAR AND PANCREATIC CARCINOMA CELLS DESPITE INDUCTION OF ARGININOSUCCINATE SYNTHETASE-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arginine Deprivation, Autophagy, Apoptosis (AAA) for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-arginine enhances cell proliferation and reduces apoptosis in human endometrial RL95-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Viability of human dental pulp stem cells: The potential of L-arginine-based culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synergistic effects of L-arginine and argininosuccinate synthetase 1 in inducing apoptosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Depletion of L-arginine induces autophagy as a cytoprotective response to endoplasmic reticulum stress in human T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Spontaneous Resolution of DL-Arginine Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies for the spontaneous resolution of DL-Arginine enantiomers. Chiral separation of arginine is a critical process in the pharmaceutical and biotechnology industries, where the stereochemistry of molecules plays a pivotal role in their biological activity. This document details the core methodologies, presents quantitative data for process optimization, and offers visual representations of experimental workflows.

Introduction to Chiral Resolution of Arginine

Arginine, an essential α-amino acid, possesses a chiral center, existing as L-arginine and D-arginine enantiomers. While L-arginine is a fundamental component of proteins and plays a significant role in various physiological processes, the D-enantiomer can have different or even adverse effects. Consequently, the production of enantiopure arginine is of paramount importance. Spontaneous resolution, particularly through crystallization-based methods, offers an efficient pathway for separating these enantiomers from a racemic mixture.

This guide focuses on two primary techniques for the spontaneous resolution of this compound: Preferential Crystallization and Cocrystal Formation followed by Preferential Enrichment . These methods leverage the differences in the physicochemical properties of the enantiomers and their solid-state forms to achieve separation.

Core Methodologies and Experimental Protocols

Isothermal Seeded Preferential Crystallization (ISPC) of this compound

Isothermal seeded preferential crystallization is a kinetic resolution technique that relies on inducing the crystallization of a desired enantiomer from a supersaturated racemic solution by seeding it with crystals of that same enantiomer.

Experimental Protocol:

-

Preparation of Supersaturated Racemic Solution: A racemic mixture of this compound is dissolved in a suitable solvent system (e.g., water or a water/ethanol mixture) at a temperature above the desired crystallization temperature to ensure complete dissolution. The solution is then cooled to the crystallization temperature to achieve a state of supersaturation.

-

Seeding: A small quantity of pure L-arginine or D-arginine seed crystals is introduced into the supersaturated solution. The seeds act as nucleation sites, initiating the crystallization of the corresponding enantiomer.

-

Crystallization and Monitoring: The mixture is agitated at a constant temperature to promote crystal growth. The enantiomeric excess (ee) of the mother liquor is monitored over time using High-Performance Liquid Chromatography (HPLC).

-

Harvesting and Analysis: Once the desired level of resolution is achieved, the solid phase (enriched in the seeded enantiomer) is separated from the mother liquor by filtration. The enantiomeric purity of the crystalline product is then determined.

A specific reported protocol for the ISPC of arginine involves the use of a 150 mL double-wall jacketed crystallizer with the stirring speed set at 500 rpm. The temperature is controlled with a thermostat, and the degree of supersaturation is created by subcooling at 25 °C[1].

Resolution via Cocrystal Formation and Preferential Enrichment

This highly efficient method involves the formation of a cocrystal of this compound with a co-former, followed by recrystallization under conditions that lead to the preferential enrichment of one enantiomer in the solid phase. Fumaric acid is a commonly used co-former for this purpose.

Experimental Protocol:

-

Synthesis of this compound Fumarate (DL-ArgFum) Cocrystal:

-

Dissolve 4.35 g of fumaric acid and 6.5 g of this compound in 35 mL of water at 80 °C.

-

Stir the solution at 5 °C overnight to induce crystallization of the DL-ArgFum cocrystal.

-

Filter and dry the resulting white solid. This process typically yields around 8.35 g (77% yield) of the cocrystal[2].

-

-

Preferential Enrichment of the Cocrystal:

-

Prepare a slightly enantiomerically enriched mixture of the ArgFum cocrystal (e.g., by adding a small amount of L-arginine and fumaric acid to the DL-ArgFum).

-

In a 100 mL round-bottomed flask, mix 850 mg of the slightly enriched ArgFum with 1.7 mL of water.

-

Stir the suspension at 80 °C until complete dissolution is achieved.

-

Gently add 1.7 mL of hot ethanol (60 °C) using a syringe pump at a rate of 0.5 mL/min.

-

Allow the solution to cool and crystallize over several days at a constant temperature (e.g., 5 °C).

-

Monitor the enantiomeric excess of both the solid and liquid phases over time[2].

-

Quantitative Data

The efficiency of chiral resolution is highly dependent on thermodynamic and kinetic parameters. The following tables summarize key quantitative data for the resolution of this compound.

Solubility of Arginine Enantiomers

The solubility of the individual enantiomers and the racemic mixture is a critical factor in designing a crystallization-based resolution process. Ethanol can act as an antisolvent in aqueous solutions of arginine[1][3].

| Solvent System (v/v) | Temperature (°C) | L-Arginine Solubility ( g/100g solvent) | This compound Solubility ( g/100g solvent) | Reference |

| Water | 25 | ~15 | ~22 | [3] |

| Water/Ethanol (75:25) | 25 | Lower than in pure water | Lower than in pure water | [3] |

| Water/Ethanol (50:50) | 25 | Significantly lower | Significantly lower | [3] |

| Water/Ethanol (25:75) | 25 | Very low | Very low | [3] |

| Ethanol | 25 | Insoluble | Insoluble | [4] |

Note: Exact solubility values can vary based on the specific experimental conditions and the hydrate form of arginine.

Enantiomeric Excess and Resolution Efficiency

The success of a resolution process is quantified by the enantiomeric excess (ee) of the product.

| Method | Key Conditions | Result | Reference |

| Isothermal Seeded Preferential Crystallization | Subcooling to 25 °C, seeded with one enantiomer | Successful crystallization of a single enantiomer | [1] |

| Preferential Enrichment of DL-ArgFum Cocrystal | Recrystallization from water/ethanol (1:1 v/v) at 5 °C | High enantiomeric excess in the liquid phase (>+90% ee) and a slight opposite excess in the deposited crystals (−2 to −5% ee) | [2] |

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key steps in the described resolution methodologies.

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric composition is crucial for monitoring and validating the resolution process. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.

Typical HPLC Method:

-

Chiral Stationary Phase (CSP): A teicoplanin-based CSP, such as Chirobiotic T, is effective for the enantioseparation of arginine[5].

-

Mobile Phase: A common mobile phase consists of a mixture of methanol and a buffer, such as 50 mM sodium dihydrogen phosphate at a pH of 4.6 (e.g., in a 2:8 v/v ratio)[5].

-

Detection: UV detection at 214 nm is typically used[5].

-

Quantitation: The enantiomeric excess is calculated from the peak areas of the D- and L-arginine enantiomers in the chromatogram.

Conclusion

The spontaneous resolution of this compound through preferential crystallization and cocrystallization techniques presents viable and efficient methods for obtaining enantiopure arginine. A thorough understanding of the solid-liquid phase equilibria, solubility characteristics, and the impact of solvent composition is essential for the successful design and implementation of these resolution processes. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling the development of robust and scalable chiral separation strategies for arginine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reinvestigating the Preferential Enrichment of this compound Fumarate: New Thoughts on the Mechanism of This Far from Equilibrium Crystallization Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. himedialabs.com [himedialabs.com]

- 5. researchgate.net [researchgate.net]

The Dual Facets of DL-Arginine: A Precursor in Non-Enzymatic Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Arginine, a semi-essential amino acid, is renowned for its critical roles in various physiological processes, most notably as a substrate for nitric oxide synthase (NOS) in the production of the signaling molecule nitric oxide (NO). However, beyond its well-established enzymatic transformations, this compound possesses a reactive guanidinium group and alpha-amino group that render it a potent precursor in a range of non-enzymatic reactions. These spontaneous chemical modifications, occurring under physiological and pathological conditions, as well as during food processing, give rise to a diverse array of bioactive molecules with significant implications for human health and disease. This technical guide provides a comprehensive overview of the core non-enzymatic reactions involving this compound, with a focus on glycation and nitrosation, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

I. Non-Enzymatic Glycation: The Maillard Reaction and Advanced Glycation End-products (AGEs)

The Maillard reaction, a form of non-enzymatic browning, is a complex cascade of reactions initiated by the condensation of a reducing sugar with an amino group of an amino acid, peptide, or protein.[1] In the context of this compound, both its α-amino group and the δ-guanidino group are susceptible to glycation. The reaction with α-dicarbonyl compounds, such as methylglyoxal (MGO) and glyoxal (GO), which are byproducts of glucose metabolism and lipid peroxidation, is particularly significant.[2][3] This process leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[4]

Key Arginine-Derived AGEs

Several major AGEs originating from the non-enzymatic reaction of arginine have been identified and characterized:

-

Argpyrimidine: A fluorescent AGE formed from the reaction of arginine with methylglyoxal.[5] It is considered a stable marker of MGO-mediated protein modification.

-

Hydroimidazolones: These are the most abundant class of arginine-derived AGEs formed from the reaction with MGO. Three major isomers have been identified: MG-H1, MG-H2, and MG-H3.[6]

-

Nω-Carboxymethyl-arginine (CMA) and Nω-Carboxyethyl-arginine (CEA): These non-fluorescent AGEs are formed through the reaction of arginine with glyoxal and methylglyoxal, respectively.

Quantitative Data on Arginine-Derived AGE Formation

The formation of arginine-derived AGEs is influenced by several factors, including the concentration of reactants, temperature, pH, and incubation time. The following tables summarize quantitative data from various studies on the formation of these products.

| Product | Reactants | Conditions | Yield/Concentration | Reference |

| Argpyrimidine | Nα-Acetyl-L-arginine (100 mM) + Methylglyoxal (100 mM) | 100 mM sodium phosphate buffer (pH 7.4), 70°C, 72 h | Not specified | [7] |

| Argpyrimidine | Diabetic serum proteins | In vivo | 9.3 ± 6.7 pmol/mg | [5] |

| Argpyrimidine | Non-diabetic serum proteins | In vivo | 4.4 ± 3.4 pmol/mg | [5] |

| MG-H1 | Canned meat and seafood | Commercial processing | Most abundant AGE | [3] |

| Pyrazines | Arginine + Glucose | pH 7.4, 160°C, 1 h | 7.1 mg/mol | [8] |

| Pyrazines | Arginine + Glucose | pH 10.4, 160°C, 1 h | 207.9 mg/mol | [8] |

| Reactant Combination | Incubation Time | Major Products Identified | Reference |

| Arginine + Methylglyoxal | 6 h | Arg-MGO (1:1), Arg-2MGO (1:2), and dehydrated products | [1][9] |

| Arginine + Glyoxal | Not specified | Three reaction products | [1] |

Experimental Protocols

Objective: To generate argpyrimidine in vitro for use as a standard or for further experimental studies.

Materials:

-

Nα-Acetyl-L-arginine

-

Methylglyoxal (prepared by acid hydrolysis of 1,1-dimethoxypropanone)

-

100 mM Sodium phosphate buffer (pH 7.4)

-

HPLC system with fluorescence detection

Procedure:

-

Prepare a solution of 100 mM Nα-Acetyl-L-arginine in 100 mM sodium phosphate buffer (pH 7.4).

-

Prepare a solution of 100 mM methylglyoxal in the same buffer.

-

Mix equal volumes of the Nα-Acetyl-L-arginine and methylglyoxal solutions.

-

Incubate the reaction mixture at 70°C for 72 hours.

-

Analyze the products by HPLC. Use a binary gradient with solvent A (water with 0.1% TFA) and solvent B (acetonitrile with 0.1% TFA). The gradient can be programmed as follows: 0–8 min, 2–10% B; 8–13 min, 10% B; 13–23 min, 10–20% B; 23–25 min, 20% B; 25–28 min, 20–2% B.[7]

-

Detect argpyrimidine using fluorescence detection with excitation at 320 nm and emission at 385 nm.[10]

Objective: To identify and quantify various AGEs formed from the reaction of arginine with methylglyoxal or glyoxal.

Materials:

-

This compound

-

Methylglyoxal or Glyoxal

-

Phosphate buffered saline (PBS), pH 7.4

-

LC-MS/MS system

Procedure:

-

Prepare fresh stock solutions of 2 mM arginine and 4 mM methylglyoxal or glyoxal in PBS (pH 7.4).

-

Mix equal volumes of the arginine and dicarbonyl solutions to achieve a final 1:2 molar ratio.

-

Incubate the reaction mixture at 37°C.

-

Collect aliquots at various time points (e.g., 30 min, 1 h, 6 h, 24 h, 48 h) for analysis.

-

Perform direct electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) to identify the formation of 1:1 and 1:2 adducts and their dehydrated products.

-

For detailed separation and quantification of isomeric products, utilize an LC-MS/MS system. The specific column and gradient conditions will need to be optimized for the specific isomers of interest.[1][9]

Signaling Pathways Activated by Arginine-Derived AGEs

Arginine-derived AGEs can exert their biological effects by binding to the Receptor for Advanced Glycation End-products (RAGE).[4] This interaction triggers a cascade of intracellular signaling events, leading to oxidative stress and inflammation, which are implicated in the pathogenesis of various chronic diseases such as diabetes, atherosclerosis, and neurodegenerative disorders.[4]

References

- 1. Methylglyoxal and methylglyoxal-arginine adducts do not directly inhibit endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Short-time non-enzymatic nitric oxide synthesis from L-arginine and hydrogen peroxide induced by shock waves treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylglyoxal-derived posttranslational arginine modifications are abundant histone marks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. Frontiers | AGE-RAGE axis culminates into multiple pathogenic processes: a central road to neurodegeneration [frontiersin.org]

- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 7. Quantitative aspects of nitric oxide production from nitrate and nitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Increased cellular protein modification by methylglyoxal activates endoplasmic reticulum-based sensors of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Argpyrimidine, a methylglyoxal-derived advanced glycation end-product in familial amyloidotic polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral Separation of DL-Arginine using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chiral separation of DL-Arginine enantiomers using High-Performance Liquid Chromatography (HPLC). The primary method detailed utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP), which allows for the direct separation of underivatized arginine enantiomers. This application note includes a summary of quantitative data, a step-by-step experimental protocol, and a visual representation of the experimental workflow to guide researchers in achieving successful enantioseparation.

Introduction

Arginine, a semi-essential amino acid, plays a crucial role in various physiological processes. The enantiomers, L-Arginine and D-Arginine, can exhibit different biological activities, making their separation and quantification critical in pharmaceutical and clinical research. High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations. Direct separation on a chiral stationary phase (CSP) is often preferred as it avoids derivatization steps that can introduce impurities and potential analytical errors. This note focuses on a robust method using a teicoplanin-based CSP for the efficient resolution of this compound.

Data Presentation

The following table summarizes the quantitative data obtained for the chiral separation of this compound using an Astec® CHIROBIOTIC® T column.

| Parameter | Value |

| Analyte | This compound |

| L-Arginine Retention Time (Rt1) | 7.367 min |

| D-Arginine Retention Time (Rt2) | 9.623 min |

| Selectivity (α) | 1.31 |

| Resolution (Rs) | 3.78 |

Note: It is consistently observed that the D-enantiomer is more strongly retained on macrocyclic glycopeptide CSPs like CHIROBIOTIC® T.

Experimental Protocol

This protocol details the direct enantioseparation of this compound using a teicoplanin-based chiral stationary phase.

1. Materials and Reagents

-

This compound standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (ACS reagent grade)

2. Instrumentation and Columns

-

HPLC system with a UV detector

-

Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size

3. Chromatographic Conditions

-

Mobile Phase: Water:Methanol:Formic Acid

-

A typical starting mobile phase composition can be optimized. A simple system of water:methanol:formic acid has been shown to be effective.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient (approximately 25°C)

-

Injection Volume: 10 µL

4. Sample Preparation

-

Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

-

Further dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

-

Filter the final sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability Before sample analysis, perform a system suitability test by injecting the this compound standard. The resolution (Rs) between the L-Arginine and D-Arginine peaks should be greater than 1.5 to ensure baseline separation.

6. Analysis

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared sample.

-

Record the chromatogram and identify the peaks corresponding to L-Arginine and D-Arginine based on their retention times.

-

Quantify the individual enantiomers by integrating the peak areas.

Experimental Workflow

Caption: Workflow for Chiral Separation of this compound by HPLC.

Discussion

The use of macrocyclic glycopeptide-based CSPs, such as CHIROBIOTIC® T, offers a reliable and direct method for the chiral separation of underivatized amino acids like arginine. These stationary phases possess ionic groups, making them compatible with both organic and aqueous mobile phases and ideal for separating polar and ionic compounds. The presented method provides excellent resolution and selectivity for this compound. Researchers can adapt the mobile phase composition, particularly the organic modifier concentration, to optimize the separation for their specific instrumentation and sample matrices. While this note focuses on a direct method, indirect methods involving derivatization with a chiral reagent are also available but add complexity to the experimental procedure.[3] For routine analysis requiring high throughput, the direct approach is generally more efficient.

References

- 1. researchgate.net [researchgate.net]

- 2. HPLC Method for Analysis of Arginine, Lysine and Histidine Amino Acids on BIST B+ | SIELC Technologies [sielc.com]

- 3. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of DL-Arginine in Biological Fluids by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine is a critical amino acid involved in numerous physiological processes, including the nitric oxide (NO) and urea cycles.[1][2][3][4][5] Its accurate quantification in biological fluids such as plasma and urine is essential for understanding its role in health and disease, and for the development of novel therapeutics.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for arginine analysis due to its high sensitivity, specificity, and reproducibility.[4] This application note provides a detailed protocol for the quantification of DL-Arginine in biological fluids using LC-MS/MS, leveraging stable isotope dilution for enhanced accuracy.[5][6][7][8]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of arginine and related metabolites in human plasma and urine using LC-MS/MS.

Table 1: LC-MS/MS Parameters for Arginine Quantification

| Parameter | Value | Reference |

| Internal Standard | ¹³C₆-Arginine | [1][2] |

| Ionization Mode | Positive Electrospray Ionization (ESI) | [9] |

| MRM Transition (Arginine) | m/z 175 -> 70 | [1][2] |

| MRM Transition (¹³C₆-Arginine) | m/z 181 -> 74 | [1][2] |

| Calibration Range (Plasma) | 1.625 – 125 µmol/L | [9] |

| Limit of Quantification (Urine) | 0.2 µmol/L | [10][11] |

Table 2: Performance Characteristics of Arginine Quantification Methods

| Biological Matrix | Sample Preparation | LC Column Type | Key Performance Metrics | Reference |

| Human Plasma | Protein precipitation with acetonitrile | 3 µM Silica | Requires only 50 µL of plasma | [1][2] |

| Human Plasma | Protein precipitation with isopropanol | Atlantis HILIC (3µm) | 9-minute chromatographic run time | [9] |

| Human Urine | Acetonitrile precipitation | Cogent Diamond Hydride™ | No derivatization required | [12] |

| Human Plasma | Combined protein precipitation and phospholipid removal | Not specified | Suitable for high-throughput clinical analysis | [13] |

Experimental Protocols

Sample Preparation (Human Plasma)

This protocol is adapted from established methods utilizing protein precipitation.[1][2][9]

Materials:

-

Human plasma collected in tubes containing an arginase inhibitor (e.g., nor-NOHA) to prevent arginine degradation.[13]

-

Internal Standard (IS) solution: ¹³C₆-Arginine (1 µM in water).

-

Precipitation solution: Acetonitrile with 0.1% formic acid.

-

Reconstitution solution: Mobile phase A (see LC conditions).

-

Microcentrifuge tubes.

-

Microcentrifuge.

-

Nitrogen evaporator.

Procedure:

-

Thaw frozen plasma samples on wet ice.

-

In a microcentrifuge tube, add 50 µL of plasma.

-

Spike the sample with 10 µL of the ¹³C₆-Arginine internal standard solution.

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile (with 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 50°C.[1][2]

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

This method utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) column for the separation of polar analytes like arginine.[9]

-

LC System: High-performance liquid chromatography (HPLC) system.[9]

-

Column: Atlantis HILIC Column (3µm, 3 x 100mm).[9]

-

Mobile Phase A: 0.2% formic acid in water.[9]

-

Mobile Phase B: 75% acetonitrile/25% methanol/0.2% formic acid.[9]

-

Gradient: Linear gradient from 80% B to 45% B over 1.25 minutes.[9]

-

Flow Rate: 0.2 mL/min.[9]

-

Column Temperature: 30°C.[9]

-

Injection Volume: 5 µL.[9]

Mass Spectrometry (MS) Conditions

Detection is performed using a tandem mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.[1][2]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.[9]

-

MRM Transitions:

-

Dwell Time: 100 ms per transition.

-

Collision Gas: Argon.

Visualizations

Caption: Experimental workflow for LC-MS/MS quantification of arginine.

Caption: Logical relationship of LC-MS/MS system components.

Caption: Simplified nitric oxide signaling pathway involving arginine.

References

- 1. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. researchgate.net [researchgate.net]

- 4. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 5. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]

- 9. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Arginine, Lysine and Histidine Analyzed with LCMS - AppNote [mtc-usa.com]

- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

Application Notes and Protocols for the Enzymatic Resolution of DL-Arginine

Abstract

This document provides a detailed protocol for the enzymatic resolution of a racemic mixture of DL-Arginine to produce enantiomerically pure D-Arginine and L-Ornithine. The method leverages the high enantioselectivity of the enzyme L-Arginase (EC 3.5.3.1), which specifically catalyzes the hydrolysis of L-Arginine to L-Ornithine and urea, leaving D-Arginine unreacted. This protocol is intended for researchers, scientists, and professionals in the fields of biochemistry, pharmaceutical sciences, and drug development who require enantiopure arginine isomers for their work. The protocol covers enzyme activation, the enzymatic reaction, and subsequent separation and analysis of the products.

Introduction

Chirally pure amino acids are fundamental building blocks in the pharmaceutical and biotechnology industries. L-Arginine is a semi-essential amino acid with significant physiological roles, while its enantiomer, D-Arginine, is a valuable chiral intermediate for the synthesis of various pharmaceutical compounds. The enzymatic resolution of racemic this compound offers a highly efficient and environmentally benign alternative to traditional chemical resolution methods.

This protocol employs L-Arginase, a manganese-containing enzyme, which exhibits near-perfect enantioselectivity (E-value > 100) for the L-enantiomer of arginine.[1] The enzyme catalyzes the hydrolysis of L-Arginine at the guanidinium group, yielding L-Ornithine and urea. The unreacted D-Arginine can then be separated from the product mixture, providing a straightforward route to both D-Arginine and L-Ornithine.

Signaling Pathway and Reaction Mechanism

The enzymatic reaction is a hydrolytic process specific to the L-enantiomer of arginine.

Caption: Enzymatic conversion of L-Arginine by L-Arginase.

Materials and Reagents

3.1 Equipment

-

pH meter

-

Thermostatically controlled reaction vessel or water bath

-

Magnetic stirrer and stir bars

-

Ultrafiltration system (e.g., tangential flow filtration or stirred cell with appropriate molecular weight cut-off membrane, e.g., 10 kDa)

-

Ion-exchange chromatography system (column, pump, fraction collector)

-

High-Performance Liquid Chromatography (HPLC) system with a chiral column

-

Lyophilizer (optional)

-

Standard laboratory glassware

3.2 Reagents and Consumables

-

This compound (substrate)

-

L-Arginase from bovine liver (EC 3.5.3.1) (e.g., from Sigma-Aldrich, Creative Enzymes)[2][3]

-

Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

-

Sodium hydroxide (NaOH) for pH adjustment

-

Hydrochloric acid (HCl) for pH adjustment

-

Strongly acidic cation exchange resin (e.g., Dowex 50WX8)

-

Ammonium hydroxide (NH₄OH) for elution

-

Deionized water (18.2 MΩ·cm)

-

HPLC grade solvents (e.g., methanol, acetonitrile)

-

Phosphate buffer components for HPLC mobile phase

Experimental Protocol

The overall workflow consists of enzyme activation, enzymatic reaction, product separation, and analysis.

Caption: Workflow for the enzymatic resolution of this compound.

4.1. L-Arginase Activation

-

Prepare a stock solution of L-Arginase in cold deionized water.

-

Prepare a 10 mM stock solution of MnCl₂.

-

To activate the enzyme, add the MnCl₂ stock solution to the enzyme solution to a final concentration of 10⁻³ to 10⁻⁵ M.

-

Incubate the enzyme solution at 25-30°C for 15-20 minutes before adding it to the reaction mixture.

4.2. Enzymatic Reaction

-

Prepare a substrate solution by dissolving this compound in deionized water to a concentration of 5-20% (w/v).

-

Adjust the pH of the substrate solution to 9.5 - 10.0 using 1 M NaOH. The optimal pH for L-arginase is typically in this range.

-

Equilibrate the reaction vessel containing the substrate solution to the desired reaction temperature, typically between 25°C and 37°C.

-

Initiate the reaction by adding the pre-activated L-Arginase solution to the substrate mixture. The amount of enzyme will depend on its specific activity and the desired reaction time (typically 5-24 hours).

-

Maintain the pH of the reaction mixture at 9.5 - 10.0 throughout the reaction by the controlled addition of an appropriate acid, as the hydrolysis of L-arginine to the more basic L-ornithine will cause the pH to rise.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing for the disappearance of L-Arginine or the formation of L-Ornithine via HPLC. The reaction is typically run to ~50% conversion to maximize the yield and purity of D-Arginine.

4.3. Enzyme Removal

-

Once the desired conversion is reached, terminate the reaction by adjusting the pH to ~5.0 with HCl, which denatures the enzyme.

-

Remove the denatured enzyme from the reaction mixture using ultrafiltration with a 10 kDa molecular weight cut-off membrane. The permeate will contain D-Arginine, L-Ornithine, and urea.

4.4. Separation of D-Arginine and L-Ornithine

-

The separation is achieved using cation exchange chromatography, exploiting the difference in basicity between arginine and ornithine.

-

Column Preparation: Pack a column with a strongly acidic cation exchange resin and equilibrate it with deionized water or a low concentration buffer.

-

Loading: Load the permeate from the ultrafiltration step onto the equilibrated column. Both D-Arginine and L-Ornithine will bind to the resin.

-

Elution: Elute the components using a stepwise or gradient elution with a base such as ammonium hydroxide. L-Ornithine is more basic and binds more strongly to the resin than D-Arginine. Therefore, D-Arginine will elute first at a lower concentration of the eluent, followed by L-Ornithine at a higher concentration.

-

Collect fractions and analyze them by HPLC to identify those containing pure D-Arginine and pure L-Ornithine.

-

Pool the respective pure fractions and isolate the products, for example, by evaporation or lyophilization.

4.5. Analytical Method for Enantiomeric Purity The enantiomeric excess (e.e.) of the D-Arginine product should be determined using chiral HPLC.

-

Column: A teicoplanin-based chiral stationary phase, such as Chirobiotic T, is effective for separating arginine enantiomers.[4][5][6]

-

Mobile Phase: A typical mobile phase is a mixture of methanol and a buffer, such as 50 mM sodium dihydrogen phosphate, at a pH of around 4.6.[4][6]

-

Calculation: Calculate the enantiomeric excess using the following formula: e.e. (%) = ([D] - [L]) / ([D] + [L]) x 100 Where [D] and [L] are the peak areas of the D- and L-arginine enantiomers, respectively.

Data Presentation: Summary of Parameters

The following tables provide typical parameters and expected results for the enzymatic resolution of this compound.

Table 1: Reaction Conditions and Kinetic Parameters

| Parameter | Typical Value / Range | Reference(s) |

| Enzyme | L-Arginase (EC 3.5.3.1) from Bovine Liver | [2][3] |

| Substrate | This compound | - |

| Substrate Concentration | 5 - 40% (w/v) | - |

| Temperature | 25 - 37 °C | - |

| pH | 9.5 - 10.0 | - |

| Activator | Mn²⁺ (10⁻³ to 10⁻⁵ M) | - |

| Reaction Time | 5 - 24 hours | - |

| Vmax (Calf Liver Arginase) | ~459 µmol/(min·mg) | [1] |

| Km (Calf Liver Arginase) | ~25.5 mM | [1] |

Table 2: Expected Yield and Purity

| Product | Theoretical Max. Yield | Expected Enantiomeric Excess (e.e.) | Analytical Method |

| D-Arginine | ~50% (of initial DL-Arg) | > 99% | Chiral HPLC |

| L-Ornithine | ~50% (molar equivalent) | N/A | HPLC |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Enzyme Activity | - Incorrect pH or temperature.- Absence of Mn²⁺ activator.- Enzyme denaturation. | - Calibrate pH meter and verify temperature.- Ensure MnCl₂ is added during activation.- Handle and store enzyme as per supplier's instructions. |

| Incomplete Reaction (<50%) | - Insufficient enzyme concentration or reaction time.- Product inhibition. | - Increase enzyme amount or extend reaction time.- Monitor reaction; L-Ornithine can be a competitive inhibitor.[1] |

| Poor Separation of Products | - Improperly equilibrated ion-exchange column.- Incorrect eluent concentration. | - Ensure column is fully equilibrated before loading.- Optimize the elution gradient or step concentrations of the eluent. |

| Low Enantiomeric Excess (e.e.) | - Racemization during workup.- Contamination of L-Arginase with D-amino acid specific enzymes. | - Avoid harsh pH or high-temperature conditions during purification.- Use a highly purified L-Arginase preparation. |

This protocol is a guideline and may require optimization for specific laboratory conditions and scales.

References

- 1. An enzymatic route to L-ornithine from arginine--activation, selectivity and stabilization of L-arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Native Bovine L-Arginase(EC 3.5.3.1) - Creative Enzymes [creative-enzymes.com]

- 3. L -Arginase Protein = 70 biuret, powder 9000-96-8 [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: DL-Arginine in Peptide Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DL-Arginine in peptide synthesis and purification. The document outlines the challenges and considerations when using a racemic mixture of arginine, details standard synthesis and purification protocols, and presents data on the impact of arginine on peptide solubility and aggregation.

Introduction to this compound in Peptide Synthesis

Arginine, with its strongly basic guanidinium side chain, is a critical amino acid in many biologically active peptides. While L-Arginine is the naturally occurring enantiomer, the use of a racemic mixture, this compound, presents specific challenges in synthetic peptide chemistry. The incorporation of a DL-amino acid mixture into a growing peptide chain will result in the formation of diastereomers. These diastereomeric peptides can be exceptionally difficult to separate using standard purification techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). Consequently, peptide synthesis is almost exclusively performed with stereochemically pure L- or D-amino acid building blocks to ensure a single, well-defined final product.

While specific quantitative data on the direct use of this compound in peptide synthesis is scarce in the literature, the following sections will detail the established protocols for incorporating arginine (using pure enantiomers) and the role of arginine as a valuable additive in improving peptide solubility and preventing aggregation during purification and handling.

Quantitative Data Summary

The inclusion of arginine residues in a peptide sequence or its use as an excipient can significantly impact the final yield and solubility. The following tables summarize quantitative data from studies on L-Arginine.

Table 1: Impact of L-Arginine on Peptide/Protein Solubility and Yield

| Parameter | Model System | Conditions | Result |

| Solubility | Peptide Ac-FFYTP-NH2 | Linear increase with L-Arginine concentration. | Solubility increased from 311 µM (in the absence of arginine) with increasing arginine concentration.[1] |

| Solubility | Bovine Pancreatic Trypsin Inhibitor (BPTI-22) | Addition of C-terminal peptide tags. | 4.8-fold increase with a five-arginine tag; 6.2-fold increase with a six-arginine tag.[2] |

| Renaturation Yield | Hen Egg White Lysozyme | Refolding in the presence of L-ArgHCl. | Yield increased from 23% (in the absence of L-ArgHCl) to 87% with 0.9 M L-ArgHCl.[3] |

| Dipeptide Yield | Arginine Dipeptide | Salt-induced peptide formation with L-histidine as a catalyst. | Yields up to 70 times greater than with arginine alone.[4] |

Application Notes

Arginine in Solid-Phase Peptide Synthesis (SPPS)

The synthesis of arginine-containing peptides, particularly those with multiple arginine residues, requires special attention due to the properties of the guanidinium side chain.

Challenges:

-

High Basicity: The guanidinium group (pKa ≈ 12.5) must be protected during synthesis to prevent side reactions.

-

Steric Hindrance: The bulky side chain and its protecting group can impede coupling efficiency, sometimes necessitating double coupling steps.[5]

-

Aggregation: Arginine-rich sequences are prone to aggregation on the solid support, hindering reagent access and lowering yield.

-

Lactam Formation: A common side reaction is the formation of a δ-lactam, which can be minimized by using appropriate protecting groups.[6]

Protecting Groups:

The choice of side-chain protecting group is critical and depends on the synthesis strategy (Boc or Fmoc).

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): The most common and acid-labile protecting group used in Fmoc-SPPS, ideal for peptides with multiple arginines.[7]

-

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): More acid-labile than Mtr, suitable for Boc-SPPS.[4]

-

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): Requires strong acid for removal, making it less ideal for complex peptides.

-

NO2 (nitro): A historically used group that is seeing renewed interest. It can be removed with milder reducing agents.[8]

Recent advancements have explored the use of side-chain unprotected arginine in SPPS to enhance sustainability by increasing atom economy and reducing impurities from protecting group cleavage.[9][10]

Arginine in Peptide Purification and as a Formulation Additive

Arginine is a widely used and effective excipient for suppressing aggregation and enhancing the solubility of peptides and proteins.[11]

Mechanism of Action:

Arginine acts as a "chemical chaperone" by inhibiting protein-protein aggregation.[12] The proposed mechanism involves the formation of arginine clusters that interact with and mask hydrophobic patches on the surface of peptides, preventing self-association and aggregation.[1][12] This hydrotropic effect is beneficial during refolding, purification, and in the final formulation of peptide drugs.

Impact on Purification:

-

Increased Solubility: Adding arginine to purification buffers can keep the target peptide and impurities soluble, improving chromatographic resolution.

-

Modified Retention in RP-HPLC: The presence of arginine in the mobile phase can alter the retention time of peptides.[1][12]

-

Standard Purification Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[13] For arginine-containing peptides, which are basic, cation-exchange chromatography can also be an effective purification step.[14]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of an Arginine-Containing Peptide (Fmoc/tBu Strategy)

This protocol outlines a general procedure for manual Fmoc-based solid-phase peptide synthesis.

1. Resin Swelling:

- Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 1 hour.

2. Fmoc Deprotection:

- Drain the DMF.

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate for 5 minutes. Drain.

- Repeat the 20% piperidine in DMF treatment for 15-20 minutes.

- Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling:

- In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of a coupling agent (e.g., HBTU/HCTU) in DMF.

- Add 6-8 equivalents of a base (e.g., DIEA) to the activation mixture and vortex for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate for 1-2 hours at room temperature.

- For Arginine: Double coupling (repeating step 3) is often recommended to ensure complete incorporation, especially when coupling to a sterically hindered residue.[5]

4. Capping (Optional):

- To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

5. Washing:

- Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

6. Repeat Synthesis Cycle:

- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

- After the final coupling and deprotection, wash the resin with DCM and dry it under a stream of nitrogen.

- Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail for Pbf-protected arginine is TFA/TIS/H2O (95:2.5:2.5 v/v/v).

- Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

8. Peptide Precipitation and Isolation:

- Filter the resin and collect the cleavage solution.

- Precipitate the peptide by adding the cleavage solution to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

- Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of Arginine-Containing Peptides by RP-HPLC

1. Sample Preparation:

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 5-10% acetonitrile in water with 0.1% TFA). If solubility is an issue, consider adding a small amount of L-Arginine (e.g., 0.1-0.5 M) to the solvent.

- Centrifuge the solution to remove any insoluble material.

2. HPLC System and Column:

- Use a preparative or semi-preparative HPLC system.

- Equilibrate a C18 reversed-phase column with the initial mobile phase conditions.

3. Mobile Phases:

- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

- Mobile Phase B: 0.1% TFA in acetonitrile.

4. Chromatographic Separation:

- Inject the prepared peptide solution onto the column.